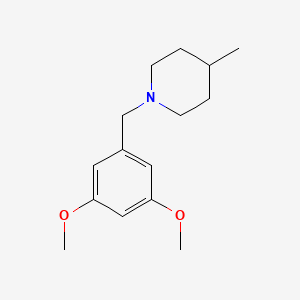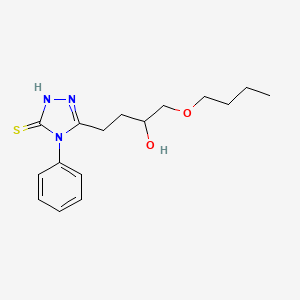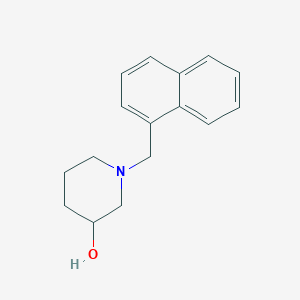
1-(3,5-dimethoxybenzyl)-4-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dimethoxybenzyl)-4-methylpiperidine, also known as DMMDA-2, is a chemical compound that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in the 1970s and is structurally similar to the hallucinogenic drug, mescaline. DMMDA-2 has been studied for its potential use in scientific research due to its unique properties and effects on the brain.
作用機序
1-(3,5-dimethoxybenzyl)-4-methylpiperidine is believed to work by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This binding activates the receptor and leads to changes in the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine. These changes in neurotransmitter levels are thought to be responsible for the hallucinogenic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on the body. These include changes in heart rate, blood pressure, and body temperature. It has also been shown to increase the levels of cortisol, a stress hormone, in the body. The effects of this compound on the brain include changes in mood, perception, and thought processes.
実験室実験の利点と制限
1-(3,5-dimethoxybenzyl)-4-methylpiperidine has several advantages for use in scientific research. It is a relatively stable compound that can be synthesized in the laboratory and easily purified. It also has unique properties and effects on the brain that make it a useful tool for studying the mechanisms of hallucinogenic drugs. However, one limitation of this compound is that it is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on 1-(3,5-dimethoxybenzyl)-4-methylpiperidine. One area of interest is its potential as a treatment for mental health disorders such as depression and anxiety. Further studies could investigate the safety and efficacy of this compound as a therapeutic agent. Another direction for future research is the development of new synthetic routes for this compound that are more efficient and cost-effective. Finally, studies could investigate the long-term effects of this compound on the brain and behavior to better understand its potential risks and benefits.
合成法
The synthesis of 1-(3,5-dimethoxybenzyl)-4-methylpiperidine involves several steps, including the preparation of the precursor molecule, 3,5-dimethoxybenzyl cyanide, and the reaction of this molecule with 4-methylpiperidine. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
1-(3,5-dimethoxybenzyl)-4-methylpiperidine has been used in scientific research to study its effects on the brain and behavior. It has been shown to have hallucinogenic properties similar to other phenethylamines such as mescaline and 2C-B. Studies have also investigated its potential as a treatment for depression, anxiety, and other mental health disorders.
特性
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12-4-6-16(7-5-12)11-13-8-14(17-2)10-15(9-13)18-3/h8-10,12H,4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEXYOVLSKDAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5151466.png)
![3-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5151473.png)

![N-cyclopropyl-1'-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5151482.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B5151488.png)



![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5151521.png)
![methyl 3-({[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5151527.png)
![2-chloro-10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine](/img/structure/B5151529.png)


![2-(2-fluorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5151552.png)
